2,3-Dibenzyl-6-[2-(3,4,5-trimethoxyphenyl)ethenyl]-1-benzothiophen-4-yl phosphate
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Overview
Description
2,3-Dibenzyl-6-[2-(3,4,5-trimethoxyphenyl)ethenyl]-1-benzothiophen-4-yl phosphate is a complex organic compound characterized by its unique structure, which includes a benzothiophene core, dibenzyl groups, and a trimethoxyphenyl ethenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dibenzyl-6-[2-(3,4,5-trimethoxyphenyl)ethenyl]-1-benzothiophen-4-yl phosphate typically involves multi-step organic synthesis. The process begins with the preparation of the benzothiophene core, followed by the introduction of the dibenzyl groups and the trimethoxyphenyl ethenyl moiety. Common reagents used in these reactions include organolithium reagents, palladium catalysts, and phosphoric acid derivatives. The reaction conditions often require controlled temperatures and inert atmospheres to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as chromatography and recrystallization are employed to obtain high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
2,3-Dibenzyl-6-[2-(3,4,5-trimethoxyphenyl)ethenyl]-1-benzothiophen-4-yl phosphate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide; acidic or neutral conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; typically in anhydrous solvents.
Substitution: Sodium hydride, potassium tert-butoxide; often in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Scientific Research Applications
2,3-Dibenzyl-6-[2-(3,4,5-trimethoxyphenyl)ethenyl]-1-benzothiophen-4-yl phosphate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including anti-cancer and anti-inflammatory properties.
Medicine: Explored as a candidate for drug development, particularly in targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 2,3-Dibenzyl-6-[2-(3,4,5-trimethoxyphenyl)ethenyl]-1-benzothiophen-4-yl phosphate involves its interaction with molecular targets such as enzymes and receptors. The trimethoxyphenyl moiety is known to bind to specific sites on proteins, modulating their activity. This interaction can lead to the inhibition of enzyme function or the activation of signaling pathways, resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
Combretastatin A-4: Shares the trimethoxyphenyl moiety and is known for its anti-cancer properties.
Podophyllotoxin: Contains a similar benzothiophene core and exhibits anti-tumor activity.
Colchicine: Features a trimethoxyphenyl group and is used as an anti-gout agent.
Uniqueness
2,3-Dibenzyl-6-[2-(3,4,5-trimethoxyphenyl)ethenyl]-1-benzothiophen-4-yl phosphate is unique due to its combination of structural elements, which confer distinct chemical and biological properties
Properties
CAS No. |
831222-76-5 |
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Molecular Formula |
C33H29O7PS-2 |
Molecular Weight |
600.6 g/mol |
IUPAC Name |
[2,3-dibenzyl-6-[2-(3,4,5-trimethoxyphenyl)ethenyl]-1-benzothiophen-4-yl] phosphate |
InChI |
InChI=1S/C33H31O7PS/c1-37-28-18-24(19-29(38-2)33(28)39-3)14-15-25-17-27(40-41(34,35)36)32-26(16-22-10-6-4-7-11-22)30(42-31(32)21-25)20-23-12-8-5-9-13-23/h4-15,17-19,21H,16,20H2,1-3H3,(H2,34,35,36)/p-2 |
InChI Key |
CPZFBRORFGGGSY-UHFFFAOYSA-L |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=CC2=CC(=C3C(=C2)SC(=C3CC4=CC=CC=C4)CC5=CC=CC=C5)OP(=O)([O-])[O-] |
Origin of Product |
United States |
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